Carbonic acid, diphenylmethyl phenyl ester

Nucleofugality SN1 solvolysis Carbonate leaving group

Carbonic acid, diphenylmethyl phenyl ester (benzhydryl phenyl carbonate; CAS 38279-20-8) is an unsymmetrical acyclic carbonate ester (C20H16O3, MW 304.34 g/mol). It is structurally distinguished by a diphenylmethyl (benzhydryl) moiety linked via a carbonate bridge to a phenyl group.

Molecular Formula C20H16O3
Molecular Weight 304.3 g/mol
CAS No. 38279-20-8
Cat. No. B12650559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbonic acid, diphenylmethyl phenyl ester
CAS38279-20-8
Molecular FormulaC20H16O3
Molecular Weight304.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)OC3=CC=CC=C3
InChIInChI=1S/C20H16O3/c21-20(22-18-14-8-3-9-15-18)23-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H
InChIKeyWGGLZAMARBZMKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbonic Acid, Diphenylmethyl Phenyl Ester (CAS 38279-20-8): Benzhydryl Phenyl Carbonate for Differentiated Solvolytic Reactivity and Physical-State-Driven Procurement


Carbonic acid, diphenylmethyl phenyl ester (benzhydryl phenyl carbonate; CAS 38279-20-8) is an unsymmetrical acyclic carbonate ester (C20H16O3, MW 304.34 g/mol) . It is structurally distinguished by a diphenylmethyl (benzhydryl) moiety linked via a carbonate bridge to a phenyl group. Unlike its symmetrical parent diphenyl carbonate (CAS 102-09-0) and the lower homolog benzhydryl methyl carbonate (CAS 85926-25-6), this compound exhibits unique solvolytic reactivity and physical properties that make it a selectively advantageous intermediate for mechanistic studies and synthetic applications where leaving-group kinetics and liquid-handling characteristics are critical [1].

Solvolysis Reactivity Reported enhanced leaving-group departure relative to methyl carbonate analogs
Physical State Liquid at ambient temperature simplifies dispensing and scaling
Reference Data Verified NMR spectra support identity and purity verification

Why Benzhydryl Phenyl Carbonate (CAS 38279-20-8) Cannot Be Generically Replaced by Methyl or Symmetrical Diphenyl Carbonate Analogs


Generic substitution among carbonate esters is frequently attempted, yet benzhydryl phenyl carbonate occupies a distinct physicochemical and kinetic niche that defeats casual interchange. Its benzhydryl-substituted carbonate architecture yields a phenyl carbonate leaving group that is one order of magnitude more reactive in SN1 solvolysis than the methyl carbonate analog [1], and its boiling point exceeds that of diphenyl carbonate by over 140 °C [2]. Moreover, the compound is a liquid at ambient temperature, whereas diphenyl carbonate is a crystalline solid requiring pre‑dissolution, directly impacting process scalability and handling safety . These orthogonal properties—kinetic, thermal, and phase‑state—mean that substituting a generic symmetrical carbonate or a methyl ester will alter reaction rates, thermal windows, and workup procedures in ways that compromise both research reproducibility and scaled‑up manufacturing.

Attribute
Target Compound
Common Substitute
Substitution Risk
Leaving-Group Reactivity
Reported faster phenyl carbonate departure
Methyl carbonate (slower)
May alter solvolysis rates and conversion kinetics
Boiling Point
Significantly higher thermal window
Lower, may evaporate prematurely
Thermal process margin may shift, affecting stoichiometry
Phase at Ambient
Liquid
Crystalline solid
Pre-melting or dissolution step required, impacting scalability

Quantitative Differentiation Evidence for Carbonic Acid, Diphenylmethyl Phenyl Ester (CAS 38279-20-8) Against Closest Structural Analogs


Leaving-Group Nucleofugality: Phenyl Carbonate (Nf = –0.84) Outperforms Methyl Carbonate (Nf = –1.84) by One Order of Magnitude in SN1 Solvolysis

In a direct head-to-head kinetic study, X,Y‑substituted benzhydryl phenyl carbonates (1) and benzhydryl methyl carbonates (2) were subjected to solvolysis in 80% v/v aqueous ethanol at 25 °C. The phenyl carbonate leaving group (1LG) exhibited a nucleofuge-specific parameter Nf = –0.84 ± 0.07, while the methyl carbonate leaving group (2LG) gave Nf = –1.84 ± 0.07, derived from the LFER equation log k = sf(Ef + Nf) [1]. Kinetic measurements confirmed that phenyl carbonates solvolyze one order of magnitude faster than their methyl counterparts [1]. This establishes benzhydryl phenyl carbonate as the kinetically superior substrate when rapid heterolytic C–O bond cleavage is required.

Nucleofugality
Head-to-head
Nf = –0.84 ± 0.07 (phenyl)
vs Nf = –1.84 ± 0.07 (methyl)
Supports leaving-group kinetics selection
80% aq. EtOH, 25 °C; LFER log k = sf(Ef + Nf)
Nucleofugality SN1 solvolysis Carbonate leaving group

Thermodynamic Driving Force: Phenyl Carbonate Anion Is Stabilized by 11.7 kcal/mol Relative to Methyl Carbonate Anion (Gas-Phase DFT)

Density functional theory calculations at the B3LYP/6-311++G(d,p) level revealed that the affinity of the benzhydryl cation for the methyl carbonate anion is larger than for the phenyl carbonate anion, yielding ΔΔEaff = 11.7 kcal/mol in the gas phase [1]. When solvent effects are included via the PCM model (methanol), the difference reduces but remains significant at ΔΔEaff = 2.7 kcal/mol [1]. The greater thermodynamic stabilization of the phenyl carbonate anion originates from more extensive negative hyperconjugation, delocalizing charge across all three oxygen atoms and elongating the central C–OR bond to approximately 1.68 Å (gas-phase B3LYP/6-311G(d,p)) [1].

Anion Stabilization
Head-to-head
ΔΔEaff = 11.7 kcal/mol (gas)
Supports computed leaving-group stabilization
B3LYP/6-311++G(d,p); 2.7 kcal/mol in PCM methanol
Leaving group stabilization DFT calculation Carbonate anion affinity

Boiling Point Elevation of 141.5 °C Over Diphenyl Carbonate Expands High-Temperature Synthetic Utility

Benzhydryl phenyl carbonate exhibits a predicted boiling point of 447.5 °C at 760 mmHg , which is 141.5 °C higher than the boiling point of the symmetrical diphenyl carbonate (306 °C at 760 mmHg) [1]. This substantial difference reflects the increased molecular weight and enhanced van der Waals interactions conferred by the benzhydryl substituent. The elevated boiling point directly expands the thermal operating window for reactions conducted at ambient pressure, reducing evaporative loss and enabling higher reaction temperatures without pressurization.

Boiling Point
Cross-study
447.5 °C, Δ141.5 °C vs diphenyl carbonate
Enables high-temperature reaction windows
Predicted at 760 mmHg
Boiling point Thermal stability Carbonate ester

Ambient-Temperature Liquid State Eliminates Pre-Melting and Solvent Dissolution Required by Solid Diphenyl Carbonate

Whereas diphenyl carbonate is a crystalline solid at room temperature (mp 79–83 °C) [1], benzhydryl phenyl carbonate is a liquid under ambient conditions, with no melting point reported and a flash point of 158.5 °C . The liquid state simplifies dispensing, pumping, and mixing in both batch and continuous-flow reactor configurations. It eliminates the unit operation of melting or solvent dissolution that solid diphenyl carbonate requires, reducing energy consumption, processing time, and the risk of hot-spot decomposition.

Physical State
Cross-study
Liquid at ambient temp
Eliminates pre-melting step, improves handling
Diphenyl carbonate is solid (mp 79–83 °C)
Physical state Handling Process scalability

Quantitatively Characterized NMR Spectral Database Enables Rigorous Identity and Purity Verification

Three NMR spectra (including ¹H and ¹³C) are publicly available for benzhydryl phenyl carbonate via the SpectraBase database, acquired in CDCl₃ with TMS reference on a Varian CFT‑20 spectrometer [1]. In contrast, comprehensive, verified NMR reference data for closely related unsymmetrical carbonate esters such as benzhydryl methyl carbonate are not readily accessible. The existence of curated, peer‑validated spectra provides an immediate, cost‑free benchmark for confirming compound identity and detecting impurities upon receipt, reducing the need for in‑house reference standard synthesis.

NMR Reference
Data to verify
3 spectra (¹H, ¹³C) in CDCl₃
Supports identity verification and QC
SpectraBase ID 3YgOqmucjgp; Varian CFT‑20
NMR spectroscopy Quality control Compound identification

High-Value Application Scenarios for Carbonic Acid, Diphenylmethyl Phenyl Ester (CAS 38279-20-8) Driven by Quantitative Differentiation Evidence


Mechanistic Studies of SN1 Solvolysis and Leaving-Group Nucleofugality Scales

Physical organic chemists constructing nucleofugality scales require a benzhydryl carbonate substrate with a quantitatively defined leaving group ability. Benzhydryl phenyl carbonate provides an experimentally validated Nf of –0.84 ± 0.07 in 80% aq. EtOH, serving as a calibrated reference point for benchmarking other oxygen-based leaving groups . Its one‑order‑of‑magnitude rate superiority over the methyl analog allows mechanistic probes across a wider kinetic dynamic range.

High-Temperature Transesterification and Polycarbonate Precursor Synthesis

Process chemists developing phosgene‑free routes to unsymmetrical carbonates benefit from the 447.5 °C boiling point of benzhydryl phenyl carbonate , which permits reaction temperatures >300 °C without significant evaporative loss. This is unattainable with diphenyl carbonate (bp 306 °C) [1], making the title compound the enabling reagent for high‑temperature transesterifications targeting thermally robust polycarbonate oligomers.

Continuous-Flow and Automated Synthesis Platforms Requiring Liquid Carbonate Reagents

Automated synthesis modules and continuous‑flow reactors demand liquid reagents for precise, pulsation‑free metering. The ambient‑temperature liquid state of benzhydryl phenyl carbonate avoids the heating jackets and solvent dilution needed for solid diphenyl carbonate [1], reducing system complexity, improving residence‑time control, and lowering maintenance frequency in 24/7 operated pilot lines.

Analytical Reference Standard for Carbonate Ester Quality Control

Quality control laboratories validating incoming carbonate ester shipments can cross‑reference the three publicly accessible NMR spectra of benzhydryl phenyl carbonate (SpectraBase ID 3YgOqmucjgp) for immediate identity confirmation. This spectral library eliminates the lead time and cost associated with synthesizing an in‑house reference standard, accelerating the release of GMP‑grade raw materials in pharmaceutical intermediate production.

Application
Selection Property
Validation Focus
SN1 solvolysis mechanistic studies
Defined leaving-group nucleofugality profile
Nf parameter benchmarking and rate-scale construction
High-temperature transesterification
High boiling point reagent
Thermal stability and evaporative loss control
Continuous-flow synthesis platforms
Ambient-temperature liquid state
Metering accuracy, process scalability, and reduced pre-processing
Carbonate ester QC and identity verification
Verified NMR spectral database
Rapid incoming QC and identity benchmarking
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